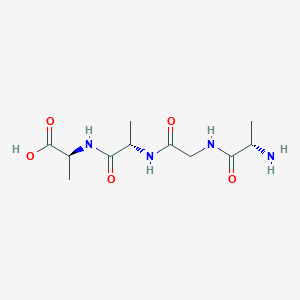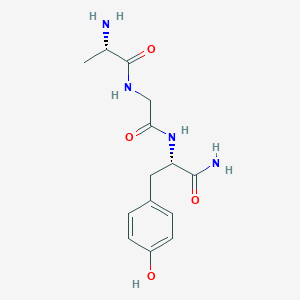
(2R)-2-(4-溴苯基)吡咯烷
描述
(2R)-2-(4-bromophenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a 4-bromophenyl group
科学研究应用
(2R)-2-(4-bromophenyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(4-bromophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and ®-pyrrolidine-2-carboxylic acid.
Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with ®-pyrrolidine-2-carboxylic acid to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield (2R)-2-(4-bromophenyl)pyrrolidine.
Industrial Production Methods: Industrial production methods for (2R)-2-(4-bromophenyl)pyrrolidine may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: (2R)-2-(4-bromophenyl)pyrrolidine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to remove the bromine atom, yielding a phenylpyrrolidine derivative.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or palladium on carbon with hydrogen gas.
Substitution: Nucleophiles like sodium azide or potassium thiolate in the presence of a suitable solvent like dimethylformamide.
Major Products:
Oxidation: N-oxides of (2R)-2-(4-bromophenyl)pyrrolidine.
Reduction: Phenylpyrrolidine derivatives.
Substitution: Various substituted phenylpyrrolidine derivatives depending on the nucleophile used.
作用机制
The mechanism of action of (2R)-2-(4-bromophenyl)pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group may enhance binding affinity to certain targets, while the pyrrolidine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
(2S)-2-(4-bromophenyl)pyrrolidine: The enantiomer of (2R)-2-(4-bromophenyl)pyrrolidine, differing in the spatial arrangement of atoms.
(2R)-2-(4-chlorophenyl)pyrrolidine: Similar structure but with a chlorine atom instead of bromine.
(2R)-2-(4-fluorophenyl)pyrrolidine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: (2R)-2-(4-bromophenyl)pyrrolidine is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The chiral nature of the compound also adds to its uniqueness, as it can exhibit different biological activities compared to its enantiomer.
属性
IUPAC Name |
(2R)-2-(4-bromophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJZBROSVFKSCP-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427567 | |
| Record name | (2R)-2-(4-bromophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189155-63-2 | |
| Record name | (2R)-2-(4-bromophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


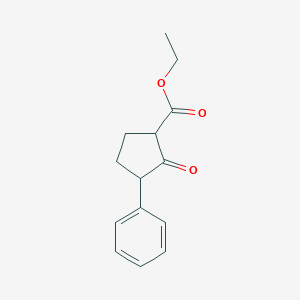

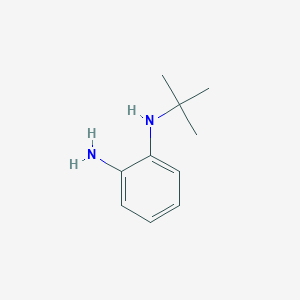

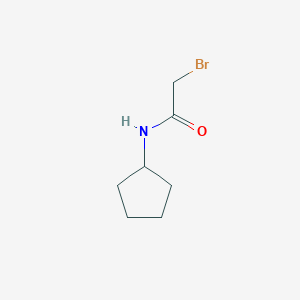
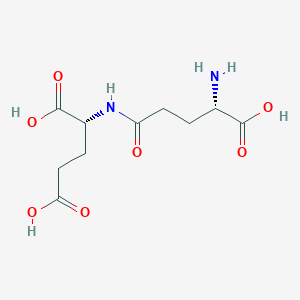
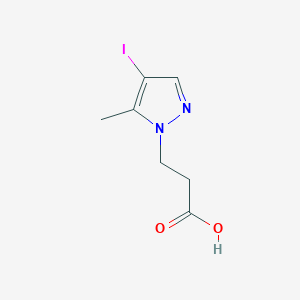
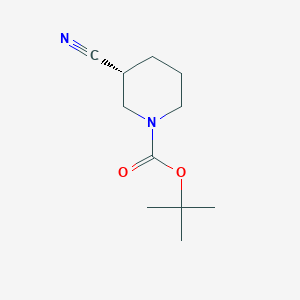
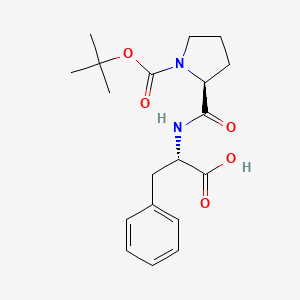
![(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide](/img/structure/B1337198.png)
